Journal Name:Journal of Food Science and Technology
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PLA thermoformed trays incorporated with cinnamaldehyde and carvacrol as active biodegradable bakery packaging
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.fpsl.2023.101123
Poly(lactic acid) (PLA) with enhanced antimicrobial functions can be used as sustainable food packaging to control microbial growth and reduce waste. PLA trays containing carvacrol (CAR) and cinnamaldehyde (CIN) as natural antimicrobial essential oils (EOs) were developed by cast sheet extrusion and thermoforming. Infrared spectra indicated interaction between CAR and CIN with PLA, involving the CO bond in carbonyl and the C-H bond in methyl groups of PLA molecules. Incorporation of CAR and CIN produced clear PLA trays with modified X-ray diffraction angles of amorphous PLA structures. Shrinkage of the trays occurred at high EO levels, reducing tray depth. Adding both CAR and CIN reduced tray mechanical strength due to plasticization and water vapor permeability but increased oxygen permeability, suggesting the major effect of hydrophilicity-hydrophobicity on permeability. PLA with CAR (5 % and 8 %) had superior antimicrobial capacity against Escherichia coli than PLA/CIN, while trays containing both EOs effectively delayed mold growth as active cake packaging, with CAR showing higher mold inhibition. Accordingly, EO types and concentrations controls mechanical strength, barrier properties and shrinkage of thermoformed PLA trays, while enhancing microbial controls in bakery products.
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Preparation and characterization of multifunctional films based on pectin and carboxymethyl chitosan: Forming microchambers for high-moisture fruit preservation
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1016/j.fpsl.2023.101073
Active packaging tends to maintain high quality and effectively control the spoilage of fruits. In this study, composite films were prepared with carboxymethyl chitosan (CMCS), pectin, blueberry anthocyanins (ACNs) and clove oil as raw materials. The effects of microchambers formed from films prepared by different composite ratios of pectin and CMCS on the quality of high-moisture fruits were highlighted. The hydrogen bonding and electrostatic interactions existed and maintained the network structures of films, which reached the most stable when the ratio of pectin and CMCS was 1:4. Meanwhile, the water vapor permeability and antioxidant activities reached maximum values of 36.93 ± 2.22 g m−1 d−1 Pa−1 and 38.17 ± 0.36%. Moreover, packaged strawberries stored in this condition still had good morphological structure after 7 days of storage. Overall, the fabricated active films played a positive role in delaying the spoilage of post-harvest fruits and prolonging their shelf life.
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Insect-derived materials for food packaging-A review
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.fpsl.2023.101097
Due to the increasing global population and the serious environmental pollution, human beings face increased demand for high-quality nutritious food and are showing increased willingness to adopt green materials. Edible insects are considered to be a core source of nutrition for the future. Insect ingredients as edible food packaging will be a help to solve human nutritional needs and augment green environmental protection. Insect-derived films are basically at the level of small-scale research in the laboratory, and the order Orthoptera are the current research focus. Chitin extracted from insects to make packaging films has natural antibacterial advantages. In terms of mechanical properties, the chitin films can have a tensile stress of up to 89.6 MPa. In terms of light transmittance, insect protein films have a greater shading rate, 6.168 %. Generally, insect-derived food packaging films still need more exploration and research to enrich the basis of practical operation and theoretical research.
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Observing the effect of pressure and temperature on the seal integrity of critical seal regions of various flexible bag designs
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.fpsl.2023.101088
Folding geometry and the design of a flexible package cause pressure differences along sealing region during heat sealing. These differences might be one of the main reasons behind microchannels and leak formation at the seal area making it difficult to create hermetic packaging. In this article, the influence of changing pressure at different critical sealing regions such as folded corners, layer jumps, and seal intersections was examined via seal characterization methods and image analysis of the cross-section. According to the results, at the 2 layers folded corners pressure and temperature combinations above 2 bar and 130ºC do not cause insufficient sealing. However, at the layer jump points of 3 layers (lap seal) regions and 4 layers (gusset) regions, gaps inside the seal interphase persists at low temperature and low-pressure combinations below 140ºC and 4 bar. Additionally, when the temperature and pressure combination exceeds 160ºC and 4 bars some seal damages and squeeze-out problem is clearly observed in this seal regions. The optimum levels of temperature and pressure to minimize the interphase gap are different at each critical seal region for BOPP/metBOPET/CPP based multilayer packaging. Pressure increase positively influences the integrity of the seal for mentioned critical regions. However, it is discovered that above 150ºC, high-pressure levels (4–5 bars and higher) create a transition in the sealing characteristic from peel seal to lock seal. Additionally, squeeze out of the sealant polymer starts to occur at 3 bars for 150ºC sealing temperature. Squeeze-out problems can increase due to changing pressure distribution along the layer jumps and cause wrinkles as confirmed via visual observation of the sample packages from the industry. To sum up, it has been shown that pressure optimization based on the package design can improve seal integrity and help to prevent seal defects that lead to food quality and safety issues.
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Multivariate stability monitoring and shelf life models of deterioration of vegetable oils under real time ageing conditions – Extra virgin olive oil as a main case of study
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-04-05 , DOI: 10.1016/j.fpsl.2023.101070
Modelling quality depletion of oils and establishing their shelf life (or ageing rate) remains a challenge for food industry. A persistent issue in the control of lipid oxidation is deciding which oxidation products are the most suitable to be monitored. Several attempts have been done in this regard, however, the number of parameters that can be considered to assess oil shelf life is excessively wide and the proposed univariate models have proven to be extremely dependent on experimental conditions. For this reason, the methodology for carrying out a multivariate kinetic model is presented, combining physico-chemical and sensory parameters from experimental analytical determinations, and chemometric data processing tools. The main objective is to develop a multivariate shelf life model that allow predicting the number of months in which an extra virgin olive oil complies with the requirements of its commercial category when ageing takes place under standard trading conditions.
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Asymmetric synthesis of a novel “dual-matrix” mixed matrix membrane (MMM) and its food applications
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-03-30 , DOI: 10.1016/j.fpsl.2023.101071
The purpose of this study is to develop a ternary mixed matrix membrane (MMM) for food packaging using activation-graft-polymerization method. In this work, poly ether sulfone (PES) was activated by introducing -SO3H groups to establish a supported layer. Ag0 nanoparticles (AgNPs) were introduced on the activated surface of PES as functional fillers. Polyamide (PA) layer was formed as surface protective layer through interfacial polymerization of m-phenylenediamine and trimesoyl chloride. A series of physical and chemical assays were preformed to characterize the physical and chemical properties of the MMM. Results revealed that the antimicrobial rate of MMM for suspensions exceeded 86 %, while the silver release from the packaging was within the safety limit (below 100 µg/L). The prepared MMM was used as fresh-keeping packaging to preserve frozen salmon samples. It significantly slowed down the decline process of samples’ quality indexes, greatly extending the shelf life of preserved fish (26 % ∼ 47 %). The overall research results revealed the significant potential of the prepared MMM in food applications.
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Incorporation of A511 bacteriophage in a whey protein isolate-based edible coating for the control of Listeria monocytogenes in Cheese
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.fpsl.2023.101095
In the present study authors aimed at studying, for the first time, the control of Listeria monocytogenes in cheese by adding A511 bacteriophage into a whey protein isolate (WPI)-based coating. Antibacterial activity, bacteriophage stability as well as physicochemical properties of dip-coated cheese were evaluated. Results showed that bacteriophage remains stable in WPI-coating for a 16-d period. However, its application on cheese surface had a reduction of 0.8 log PFU·g−1. Antibacterial assays showed that bacteriophage, either added in water or WPI, is able to lyse bacterial cells just after its application on cheese. At the end of storage time, bacterial counts reduced 0.86, and 0.39 log CFU·g−1 for cheese samples that had bacteriophage-WPI, and bacteriophage-water, respectively. The application of the coating had a significant effect on the color, hardness, and springiness of cheese. Results suggest that A511 bacteriophage-WPI coating is a promising tool for L. monocytogenes control in cheese.
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Characterization and formation mechanisms of high tensile strength gliadin films prepared by bi-crosslinking and blending
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-04-23 , DOI: 10.1016/j.fpsl.2023.101082
Different methods have been used to fabricate gliadin (Gli) films with high tensile strength (TS) and functional performances. In this study, the bi-crosslinked Gli-films were fabricated by Schiff base bonds and disulfide bonds crosslinking to improve their TS and other properties, which were also blended by chitosan (CS). The overall performances of mechanics, water-resistance and stability, barrier, as well as their formation mechanisms, were fully investigated. Results showed that the Gli-films possessed excellent mechanical performances, and CS further improved the TS of Gli-films but decreased their elongation. The bi-crosslinking effect also enhanced the water vapor barrier performance, CO2 barrier performance, water-resistance, and long-term stability in water of Gli-films via both chemical (Schiff base bonds and disulfide bonds) and physical (hydrophobic bonds) crosslinking. These will highlight the applications of plant proteins and provide a theoretical and practical foundation for the fabrication of protein-based packaging with high TS.
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Cold plasma technology: Applications in improving edible films and food packaging
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-05-20 , DOI: 10.1016/j.fpsl.2023.101087
Applications of biopolymer/polymer-based packaging films have been typically limited on an industrial scale owing to their poor technological, and functional characteristics, as well as poor physical, thermal, barrier, mechanical, and structural properties. Therefore, various techniques such as UV radiation, ozonation, gamma ray, laser treatment, rebound responses, and plasma-based methods are utilized to modify biopolymers/polymers for the intended applications. Compared to other methods, cold plasma (CP), as a versatile emerging non-thermal technique for surface modification, has found prominence in modifying packaging films. CP is an ionized gas composed of neutral molecules, electrons, and positive and negative ions that can actively induce physical and chemical changes on the surface of the biopolymer/polymer. CP technology has been revealed which can improve the chemical, physicomechanical, structural, and functional properties of edible films including surface roughness, contact angle, stiffness/flexibility, thermal stability, barrier properties, antimicrobial activity and biodegradability in most cases. Additionally, due to CP's unique features such as applicability for heat-sensitive materials, great antimicrobial activity, and increase in shelf-life of foods, it has become an appealing and promising method for research in the food industry. Therefore, the aim of the current study is to investigate the influence of cold plasma technology in improving the quality and attributes of edible films and its application as an antimicrobial agent in food packaging.
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Collagen films functionalized with gallic acid in the presence of laccase for beef preservation
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.fpsl.2023.101100
Collagen films were functionalized with different concentrations of gallic acid (GA) in the presence of laccase. FTIR results suggested that crosslinking bonds formed between the amino groups of collagen and quinone radicals generated from the oxidized phenolic hydroxyl groups of GA by laccase. The amount of cross-linking gradually increased with increasing GA concentration. The formed covalent cross-linking bonds strengthened the combination between collagen and GA, improving the stability of GA in the film matrix. The tensile strength and denaturation temperature of collagen film was increased by 43.01 MPa and 17.9 °C, respectively, at GA concentration of 8 mmol. When GA concentration was ≥ 4 mmol, the films exhibited obvious scavenging activity against DPPH free radicals and antibacterial activities against S. aureus and E. coli. Film with 8 mmol GA could reduce the thiobarbituric acid reactive substance values, total viable count and total volatile basic nitrogen content of beef during storage, showing a good application potential in food packaging.
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